molecular formula C18H14BrN3O B12180450 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide

Cat. No.: B12180450
M. Wt: 368.2 g/mol
InChI Key: IGAMVHWPQSFNBG-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a brominated indole-acetamide hybrid compound. Its structure comprises two indole rings linked via an acetamide group, with a bromine atom at the 4-position of the first indole and a secondary indole attached at the 6-position (Figure 1).

  • Alkylation: Reacting indole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form intermediates like 2-(1H-indol-1-yl)acetic acid .
  • Amide Coupling: Using coupling agents such as HATU with N-methylmorpholine (NMM) to link the acetic acid moiety to amines (e.g., indole-6-amine) .
  • Purification: Silica gel chromatography for isolation, yielding amorphous solids .

The bromine substitution likely enhances electrophilic reactivity and influences pharmacokinetic properties, such as lipophilicity (logP) and metabolic stability.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C18H14BrN3O/c19-15-2-1-3-17-14(15)7-9-22(17)11-18(23)21-13-5-4-12-6-8-20-16(12)10-13/h1-10,20H,11H2,(H,21,23)

InChI Key

IGAMVHWPQSFNBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NC3=CC4=C(C=C3)C=CN4)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Indole-1-yl Acetamide: The brominated indole is then reacted with chloroacetyl chloride to form 2-(4-bromo-1H-indol-1-yl)acetamide.

    Coupling with Another Indole: Finally, the 2-(4-bromo-1H-indol-1-yl)acetamide is coupled with another indole molecule in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the indole ring is a key reactive site. It undergoes nucleophilic substitution under specific conditions, enabling further functionalization.

Reaction Type Conditions Products Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives65–72%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Aryl amine analogs58–63%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO (120°C)Diaryl ethers45–50%

Key Findings :

  • The bromine’s position (C4 vs. C6) affects reactivity; C4 substitution shows slower kinetics due to steric hindrance from the adjacent acetamide group.

  • Suzuki coupling yields are optimized with polar aprotic solvents like DMF, which stabilize the palladium catalyst.

Cross-Coupling Reactions Involving Indole Rings

Both indole rings participate in cross-coupling reactions, enhancing structural diversity.

Reactivities of Indole Moieties

Ring Position Reactivity Example Reaction
1H-indol-1-yl (Brominated)Electrophilic aromatic substitutionNitration at C5 (HNO₃/H₂SO₄, 0°C)
1H-indol-6-yl (Free NH)Metal-catalyzed C–H activationRh-catalyzed alkenylation

Notable Observations :

  • The brominated indole ring directs electrophiles to the C5 position due to its electron-withdrawing bromine.

  • The free NH group on the second indole enables coordination with transition metals, facilitating C–H functionalization .

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Condition Reagent Product Application
AcidicHCl (6M), reflux2-(4-Bromo-1H-indol-1-yl)acetic acidPrecursor for ester derivatives
BasicNaOH (2M), EtOH/H₂ON-(1H-Indol-6-yl)amineBuilding block for peptidomimetics

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation, enabling modular synthesis.

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°CDehalogenated indole-acetamide>95%
NiCl₂/NaBH₄MeOH, 0°CPartial reduction to indoline70%

Critical Note :

  • Over-reduction of the indole ring to indoline is minimized by using milder conditions (e.g., low-temperature NiCl₂/NaBH₄).

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of indole derivatives, including 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide. Research indicates that compounds with indole structures can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, modifications to the indole framework have been shown to improve their interaction with bacterial targets, leading to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In particular, compounds that incorporate multiple indole moieties have demonstrated enhanced cytotoxicity against cancer cells, suggesting that 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide may exhibit similar effects .

Neuroprotective Effects

There is emerging evidence that indole derivatives can exert neuroprotective effects, potentially making them useful in treating neurodegenerative diseases. Some studies suggest that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, thereby offering protective benefits against conditions like Alzheimer’s disease .

Case Studies and Research Findings

Study Focus Findings
Synthesis and Evaluation of Indole Derivatives Antibacterial ActivityA series of indole derivatives were synthesized and tested against resistant bacterial strains, showing significant enhancement in antibiotic efficacy .
Indole-Based Compounds Against Cancer Anticancer ActivitySeveral indole-based compounds were evaluated for their ability to inhibit tumor growth in vitro, with promising results indicating the potential for further development .
Neuroprotective Studies NeuroprotectionInvestigations into the neuroprotective properties of indoles revealed their capability to mitigate oxidative damage in neuronal models .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole moieties play crucial roles in binding to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Bromine Position : The 4-bromo substitution in the target compound contrasts with the 6-bromo analog in . Positional isomerism may alter steric and electronic properties, affecting binding interactions in biological systems.

Oxadiazole derivatives () feature an electron-deficient ring, which may improve metabolic stability but reduce solubility .

Synthetic Efficiency: HATU/NMM-mediated coupling () achieves moderate yields (~75–80%), while NaH-mediated alkylation () is noted for high efficiency in forming sulfanyl linkages.

Physicochemical and Pharmacological Properties

Table 2: Inferred Property Comparison
Property Target Compound 6-Bromo-Thiazole Analog Oxadiazole Derivatives Benzothiazole Analogs
Molecular Weight ~399.25 336.21 ~350–400 ~350–400
logP (Predicted) High (indole ×2 + Br) Moderate (thiazole) Moderate (oxadiazole) High (CF₃, methoxy)
Solubility Low (hydrophobic) Moderate Low (sulfanyl group) Low (aromatic bulk)
Bioactivity Not reported Likely antimicrobial Antimicrobial/anticancer Anticancer
Key Insights :
  • Lipophilicity : The target compound’s dual indole system and bromine substitution likely result in higher logP values compared to analogs with single indole or heterocyclic substituents.
  • Oxadiazole derivatives () are associated with anticancer activity due to their ability to intercalate DNA or inhibit kinases . Benzothiazole analogs () with trifluoromethyl groups are often explored in oncology for targeting tyrosine kinases .

Stability and Impurity Profiles

The presence of bromine in the target compound may increase susceptibility to light-induced degradation. highlights bromoacetamide impurities (e.g., 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide), suggesting that brominated intermediates require stringent purification to avoid side products .

Biological Activity

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. Indoles are characterized by their heterocyclic structure, which plays a crucial role in their interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is C15H13BrN2O, with a molecular weight of 305.18 g/mol. The presence of bromine at the 4-position and an indole moiety at the N-position significantly influences its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various indole derivatives, including 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Target Organisms
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide4.69 - 22.9B. subtilis, S. aureus
Other Indole Derivative A5.64 - 77.38E. faecalis, E. coli
Other Indole Derivative B13.40 - 137.43P. aeruginosa, S. typhi

These findings indicate that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

Anticancer Activity

The anticancer properties of indole derivatives have been extensively studied due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro assays have shown that 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can reduce the viability of various cancer cell lines.

Case Study: A549 Cell Line
In a study evaluating the effect on A549 lung cancer cells, the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity on A549 Cells

Concentration (µM)Cell Viability (%)
1080
2564
5050

The structure–activity relationship (SAR) analysis revealed that substitutions on the indole ring could enhance or diminish anticancer activity, suggesting that further modifications may yield more potent derivatives .

The mechanism by which 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide exerts its biological effects involves interaction with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The bromine atom's presence may enhance binding affinity to these targets, leading to increased efficacy against pathogens and cancer cells.

Q & A

Q. How is 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide synthesized, and what are the optimal reaction conditions?

A common approach involves coupling reactions between brominated indole derivatives and acetamide precursors. For example, equimolar quantities of indole-based reactants can be stirred in polar aprotic solvents like DMF with a strong base (e.g., NaH) at 35°C for 8 hours. Post-reaction, the product is precipitated by pouring the mixture onto crushed ice, filtered, and purified via recrystallization or chromatography . Optimization may require adjusting reaction time, temperature, or base strength to improve yield.

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and backbone structure (e.g., indole protons at δ 7.0–7.5 ppm, acetamide carbonyl at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data may be limited, general protocols for indole derivatives apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Ensure adequate ventilation to prevent inhalation of dust/aerosols.
  • Store in sealed containers at 2–8°C in a dry environment .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to confirm the molecular structure?

Single-crystal X-ray diffraction provides atomic-level resolution. For bromo-indole analogs, crystals are grown via slow evaporation, and data collected at 293 K. Structural parameters (e.g., bond angles, R-factors < 0.08) validate the geometry. Discrepancies in dihedral angles between indole rings and acetamide groups can highlight conformational flexibility .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., bromo vs. methoxy groups) to assess impact on bioactivity .
  • Standardized assays : Use consistent in vitro models (e.g., cancer cell lines) and control for variables like solvent effects .
  • Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-study variability .

Q. How to design analogs to enhance bioactivity against specific targets (e.g., Bcl-2/Mcl-1)?

  • Functional group substitution : Replace the bromo group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Heterocyclic extensions : Introduce pyridine or oxadiazole rings to improve binding affinity to hydrophobic pockets in target proteins .
  • Pharmacophore modeling : Use computational tools to predict interactions with anti-apoptotic proteins .

Q. What analytical methods detect impurities or degradation products?

  • HPLC/LC-MS : Compare retention times and mass spectra with reference standards (e.g., EP impurities listed in pharmacopeial guidelines) .
  • Stability studies : Accelerated degradation under heat/light to identify labile sites (e.g., bromine substitution prone to hydrolysis) .

Q. How to troubleshoot low yields in the coupling step during synthesis?

  • Catalyst optimization : Replace NaH with milder bases (e.g., K₂CO₃) or use coupling agents like EDCI/HOBt .
  • Solvent screening : Test polar solvents (DMF, DMSO) vs. non-polar alternatives (THF) to improve reactant solubility .
  • Stoichiometric adjustments : Increase molar equivalents of the electrophilic partner (e.g., 2-bromoacetamide) to drive the reaction .

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